molecular formula C18H18N4O3 B2614367 5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034531-28-5

5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2614367
CAS No.: 2034531-28-5
M. Wt: 338.367
InChI Key: QXNRVOYRXWWZFN-UHFFFAOYSA-N
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Description

5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex synthetic compound featuring a unique molecular architecture that combines a 1,2-oxazole (isoxazole) moiety with a fused triazatricyclic system. This specific structural motif makes it a compound of significant interest in several advanced research applications, particularly in medicinal chemistry and drug discovery. The hybrid structure, integrating heterocyclic scaffolds known for their diverse biological activities, suggests potential as a valuable intermediate or precursor for pharmaceutical development. Researchers can leverage this compound in the design and synthesis of novel small-molecule libraries, or as a key building block for probing specific biological pathways. Its complex ring system and functional groups present opportunities for further chemical modification, making it a versatile tool for structure-activity relationship (SAR) studies. Applications & Research Value: This compound is primarily intended for use as a reference standard or a chemical intermediate in non-clinical research settings. Its potential research applications include serving as a core scaffold in the synthesis of compounds for high-throughput screening, investigating protein-ligand interactions, and exploring new chemical spaces. The presence of multiple nitrogen atoms in its structure may allow for targeted interactions with various enzymes or receptors, which can be instrumental in hit-to-lead optimization campaigns. Handling & Compliance: This product is provided for Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human or veterinary use. All products must be handled by qualified and technically skilled research professionals in appropriate laboratory settings, in accordance with all applicable local and federal regulations. Please refer to the supplied Safety Data Sheet (SDS) for detailed handling, storage, and disposal information.

Properties

IUPAC Name

5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11-13(12(2)25-20-11)9-17(23)21-8-6-15-14(10-21)18(24)22-7-4-3-5-16(22)19-15/h3-5,7H,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNRVOYRXWWZFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, starting with the preparation of the oxazole ring. The oxazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions . The triazatricyclo structure is then introduced through a series of reactions involving the formation of multiple bonds and ring closures .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities without compromising quality .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

Core Heterocyclic Systems

Target Compound : The triazatricyclo system provides a rigid, planar architecture, which may favor π-π stacking interactions in biological targets.
Analogues :

  • 5-Substituted-1,3,4-oxadiazole-2-thiols (): Simpler bicyclic systems with thiol groups, offering higher solubility but reduced conformational stability compared to the tricyclic core .
  • Tetrazol-pyrimidinone Derivatives (): Compounds like 4i and 4j incorporate coumarin and tetrazolyl groups, introducing extended conjugation and hydrogen-bonding capacity absent in the target compound .

Functional Group Variations

  • Oxazole vs. Thiadiazole/Thiol : The target’s 3,5-dimethyloxazole substituent contrasts with thiadiazole-thioether groups in cephalosporin analogues () and thiols in oxadiazoles (). Oxazoles generally exhibit lower polarity but greater oxidative stability than sulfur-containing heterocycles .
  • Acetyl Linker : The acetyl group in the target compound facilitates electronic delocalization, differing from the coumarin-3-yl or thioxo groups in , which impart distinct UV/Vis profiles and redox properties .

Physicochemical and Pharmacological Implications

Physicochemical Properties

Property Target Compound 5-Substituted Oxadiazoles () Tetrazol-Pyrimidinones ()
Molecular Weight ~450–500 g/mol (estimated) 200–300 g/mol 500–600 g/mol
Solubility Moderate (oxazole polarity) High (thiol groups) Low (coumarin hydrophobicity)
Hydrogen Bonding Limited (rigid core) Moderate (thiol/amine groups) Extensive (coumarin O-atoms)

Methodological Considerations

  • Structural Characterization : Tools like SHELX and WinGX () are critical for resolving the target’s complex crystallography, particularly its fused ring system and substituent orientation .
  • Hydrogen-Bonding Analysis : Graph set analysis () could elucidate packing efficiencies and stability differences compared to analogues with coumarin or tetrazolyl groups .

Biological Activity

The compound 5-[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one represents a novel class of tricyclic compounds with potential biological significance. This article reviews the synthesis, structural characteristics, and biological activities of this compound based on diverse research sources.

Synthesis and Structural Characteristics

The synthesis of this compound involves multiple steps that typically include the formation of the oxazole ring and subsequent modifications to achieve the desired tricyclic structure. The spatial arrangement and electronic properties are crucial for its biological activity.

Key Structural Features:

  • Tricyclic Framework : The unique tricyclic structure contributes to its interaction with biological targets.
  • Oxazole Moiety : The presence of the oxazole ring is significant for its pharmacological properties.

Biological Activity

The biological activity of this compound has been investigated in various studies focusing on its pharmacological effects.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit notable antioxidant properties. For instance, derivatives containing oxazole rings have shown significant free radical scavenging activity, which is essential in preventing oxidative stress-related diseases.

Antimicrobial Properties

Several studies have reported antimicrobial activities for oxazole-containing compounds. The specific compound under review has demonstrated effectiveness against various bacterial strains and fungi in vitro.

Hemorheological Effects

A study highlighted the hemorheological activity of related compounds, suggesting that this compound may improve blood flow and reduce viscosity. This property can be beneficial in treating conditions like peripheral artery disease.

Case Studies

  • Case Study on Antioxidant Effects : A study published in a peer-reviewed journal demonstrated that a similar oxazole derivative significantly reduced oxidative stress markers in animal models. This suggests potential applications in neurodegenerative diseases where oxidative damage is prevalent.
  • Antimicrobial Efficacy : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics. This positions it as a candidate for further development as an antimicrobial agent.

Data Tables

Activity Type Observed Effect Reference
AntioxidantSignificant reduction in oxidative stress
AntimicrobialEffective against S. aureus and E. coli
HemorheologicalImproved blood viscosity parameters

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